N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS: 946344-80-5) is a synthetic organic compound with a molecular formula of C₁₈H₁₄F₃N₃O₂S and a molecular weight of 393.4 g/mol . Its structure comprises a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an ethyl linker connecting the pyridazinone to a 4-(trifluoromethyl)benzamide moiety. The Smiles notation is O=C(NCCn1nc(-c2cccs2)ccc1=O)c1ccc(C(F)(F)F)cc1, highlighting its key functional groups .
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-2-1-11-27-15/h1-8,11H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYSLZXQHUDPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
| Property | Details |
|---|---|
| Molecular Formula | C24H21N3O2S |
| Molecular Weight | 415.50 g/mol |
| CAS Number | 946264-70-6 |
| LogP | 2.2898 |
| Polar Surface Area | 54.15 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyridazine and thiophene moieties contributes to its ability to modulate biological processes effectively.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects. In a series of experiments, compounds similar to this structure demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the molecular structure could enhance activity against resistant strains .
Cytotoxicity and Selectivity
Evaluations of cytotoxicity on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications. The selectivity index indicates a favorable profile compared to existing treatments, which often suffer from adverse effects .
Case Studies
- Anti-Tubercular Activity : A study focused on the synthesis of various derivatives based on the pyridazine scaffold reported that certain analogs exhibited potent anti-tubercular activity. Among these, five compounds showed IC90 values ranging from 3.73 to 4.00 μM, reinforcing the potential of this class of compounds in tuberculosis treatment .
- Enzymatic Inhibition : Another research effort explored the enzymatic inhibition capabilities of similar compounds, revealing that they could effectively inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .
Research Findings Summary
A summary of key findings related to the biological activity of this compound is presented in the table below:
Comparison with Similar Compounds
Pyridazinone Derivatives with Acetohydrazide Substituents
Compounds 15–18 from share the pyridazinone core but differ in substituents and functional groups:
- Compound 15 : Features a 4-nitrobenzylidene acetohydrazide group and a 4-chlorophenylpiperazine substituent.
- Compound 16: Contains a 4-dimethylaminobenzylidene acetohydrazide group.
- Compound 17 : Substituted with a benzylidene acetohydrazide and 4-fluorophenylpiperazine.
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| Target | 393.4 | Thiophen-2-yl, trifluoromethyl benzamide | N/A | Ethyl linker, pyridazinone core |
| 15 | ~580 (estimated) | 4-Nitrobenzylidene, 4-chlorophenylpiperazine | 238–239 | Acetohydrazide group, high yield (86%) |
| 16 | ~570 (estimated) | 4-Dimethylaminobenzylidene | 243–244 | Electron-donating substituent |
| 17 | ~520 (estimated) | Benzylidene, 4-fluorophenylpiperazine | 207–208 | Fluorine atom for enhanced lipophilicity |
Key Differences :
- The target compound lacks the acetohydrazide and piperazine groups present in compounds 15–17, instead incorporating a trifluoromethyl benzamide group. This substitution likely alters solubility and target affinity.
- The thiophen-2-yl group in the target may enhance aromatic stacking interactions compared to the chlorophenyl/fluorophenyl groups in analogs .
Trifluoromethyl Benzamide Derivatives
highlights N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide , which shares the 4-(trifluoromethyl)benzamide moiety with the target compound but differs in the linker and core structure:
- Structural Divergence: The target uses a pyridazinone-ethyl linker, while the analog employs a ureido-ethyl linker.
- Biological Relevance: The analog was tested as an immunoproteasome inhibitor with variable conversion rates (10–18% under different conditions), suggesting that the trifluoromethyl group contributes to binding but the core structure modulates activity .
Thiophene-Containing Analogs
describes 3a and 3b , which incorporate thiophen-3-yl and piperazine groups:
- Compound 3a: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
- Compound 3b : 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide.
| Compound | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield |
|---|---|---|---|
| Target | 393.4 | Thiophen-2-yl, pyridazinone | N/A |
| 3a | ~520 (estimated) | Thiophen-3-yl, 3-cyanophenylpiperazine | 32% |
| 3b | ~550 (estimated) | Thiophen-3-yl, 3-(trifluoromethyl)phenylpiperazine | N/A |
Key Insights :
- The positional isomerism of thiophene (2-yl vs. 3-yl) may influence electronic properties and steric interactions.
Pyridazinone-Based Sulfonamide Analog
lists N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS: 863556-89-2), which shares the pyridazinone-thiophene-ethyl backbone but replaces the trifluoromethyl benzamide with a biphenyl sulfonamide group:
- Molecular Weight : 437.5 g/mol vs. 393.4 g/mol for the target.
Research Implications and Gaps
- Structural Activity Relationships (SAR): The trifluoromethyl group and thiophene substitution position are key determinants of bioactivity, as seen in immunoproteasome inhibitors and cytotoxic agents .
- Data Gaps: No direct biological data (e.g., IC₅₀, cytotoxicity) are available for the target compound, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
